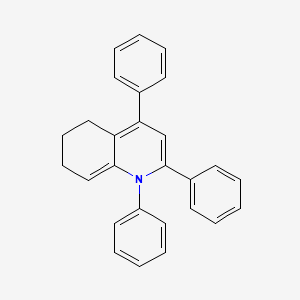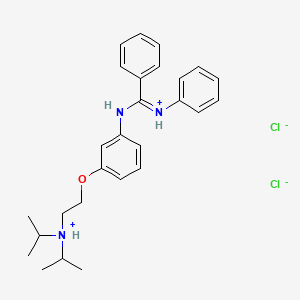
2-Methyl-2-pentyl-1,3-dithiolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-pentyl-1,3-dithiolane: is an organic compound belonging to the class of 1,3-dithiolanes. These compounds are characterized by a five-membered ring containing two sulfur atoms at positions 1 and 3. The presence of sulfur atoms imparts unique chemical properties to these compounds, making them valuable in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-2-pentyl-1,3-dithiolane can be synthesized through the reaction of a carbonyl compound with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the formation of a thioacetal intermediate, which then cyclizes to form the 1,3-dithiolane ring.
Industrial Production Methods: Industrial production methods for 1,3-dithiolanes often involve the use of efficient and reusable catalysts such as copper bis(dodecyl sulfate) [Cu(DS)2] or yttrium triflate. These catalysts facilitate the thioacetalization and transthioacetalization of carbonyl compounds in water at room temperature, offering high chemoselectivity and yields .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-2-pentyl-1,3-dithiolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using hydrogen gas (H2) with nickel (Ni) or rhodium (Rh) catalysts, or using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like organolithium (RLi) or Grignard reagents (RMgX).
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3/pyridine
Reduction: H2/Ni, H2/Rh, LiAlH4, NaBH4
Substitution: RLi, RMgX, RCuLi
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce thiols or hydrocarbons .
Scientific Research Applications
Chemistry: 2-Methyl-2-pentyl-1,3-dithiolane is used as a protective group for carbonyl compounds in organic synthesis. Its ability to form stable thioacetals makes it valuable in multi-step synthetic processes .
Biology and Medicine: The compound’s unique chemical properties have potential applications in drug design and development. Its sulfur-containing structure may interact with biological targets, offering opportunities for therapeutic interventions.
Industry: In the industrial sector, this compound is used in the production of polymers and materials with dynamic properties. Its ability to undergo reversible polymerization makes it suitable for applications in self-healing materials, adhesives, and recyclable polymers .
Mechanism of Action
The mechanism of action of 2-Methyl-2-pentyl-1,3-dithiolane involves its interaction with various molecular targets through its sulfur atoms. The compound can form covalent bonds with nucleophiles, leading to the formation of stable thioacetal or thioether linkages. These interactions can modulate the activity of enzymes or other biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
1,3-Dithianes: Similar to 1,3-dithiolanes but with an additional carbon atom in the ring.
Oxathiolanes: Contain one oxygen and one sulfur atom in the ring.
Thioacetals: Formed by the reaction of carbonyl compounds with thiols.
Uniqueness: 2-Methyl-2-pentyl-1,3-dithiolane is unique due to its specific substitution pattern and the presence of two sulfur atoms in the ring. This structure imparts distinct chemical reactivity and stability, making it valuable in various applications .
Properties
CAS No. |
81979-61-5 |
|---|---|
Molecular Formula |
C9H18S2 |
Molecular Weight |
190.4 g/mol |
IUPAC Name |
2-methyl-2-pentyl-1,3-dithiolane |
InChI |
InChI=1S/C9H18S2/c1-3-4-5-6-9(2)10-7-8-11-9/h3-8H2,1-2H3 |
InChI Key |
HLRYPNJDWGDQFY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1(SCCS1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-{[(2-Nitrophenyl)methyl]sulfanyl}-9-beta-D-ribofuranosyl-9H-purine](/img/structure/B14428047.png)





![1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-](/img/structure/B14428072.png)







